molecular formula C16H29NO2 B7584984 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide

2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide

Cat. No.: B7584984
M. Wt: 267.41 g/mol
InChI Key: BWBLONLPEFXBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide, also known as OXA-23, is a carbapenemase enzyme that is responsible for the resistance of bacteria to carbapenem antibiotics. Carbapenems are a class of antibiotics that are used to treat severe bacterial infections, but their effectiveness has been compromised by the emergence of carbapenem-resistant bacteria. OXA-23 is one of the most common carbapenemase enzymes found in gram-negative bacteria, and its prevalence has become a major public health concern.

Mechanism of Action

2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide is a beta-lactamase enzyme that hydrolyzes the beta-lactam ring of carbapenem antibiotics, rendering them ineffective against bacteria. The enzyme is able to do this by breaking the amide bond in the beta-lactam ring, which is essential for the antibiotic's activity. This compound is also able to confer resistance to other beta-lactam antibiotics, such as penicillins and cephalosporins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to confer resistance to carbapenem antibiotics. This resistance can have serious consequences for patients with bacterial infections, as it limits the effectiveness of antibiotics and can lead to treatment failure. In addition, the overuse and misuse of antibiotics can contribute to the development of antibiotic-resistant bacteria, which is a major public health concern.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide in lab experiments include its well-established role in carbapenem resistance, its availability as a recombinant protein, and its ability to confer resistance to other beta-lactam antibiotics. However, there are also limitations to using this compound in lab experiments, including the risk of contamination and the need for specialized equipment and expertise to handle and purify the enzyme.

Future Directions

There are several future directions for research on 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide, including the development of new antibiotics that are effective against carbapenem-resistant bacteria, the identification of new mechanisms of antibiotic resistance, and the development of new strategies for combating antibiotic resistance. In addition, researchers are also exploring the use of this compound as a tool for studying the mechanisms of antibiotic resistance and for developing new antibiotics that are effective against carbapenem-resistant bacteria.

Synthesis Methods

The synthesis of 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide is a complex process that involves the cloning and expression of the this compound gene in a bacterial host. The gene is then purified and characterized using various biochemical and biophysical techniques. The most common method for synthesizing this compound is through recombinant DNA technology, which involves the use of plasmids to introduce the gene into a bacterial host.

Scientific Research Applications

2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide has been extensively studied in the field of microbiology and infectious diseases. Its role in carbapenem resistance has been well established, and researchers are now focusing on developing new strategies to combat this resistance. This compound is also being used as a tool for studying the mechanisms of antibiotic resistance in bacteria, and for developing new antibiotics that are effective against carbapenem-resistant bacteria.

Properties

IUPAC Name

2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2/c1-12-11-16(2,3)7-4-14(12)17-15(18)10-13-5-8-19-9-6-13/h12-14H,4-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBLONLPEFXBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1NC(=O)CC2CCOCC2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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